2,5-Dioxoimidazolidine-1-carboxylic acid
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Overview
Description
2,5-Dioxoimidazolidine-1-carboxylic acid is a heterocyclic compound with significant importance in various scientific fields. It is characterized by its imidazolidine ring structure, which contains two carbonyl groups at positions 2 and 5, and a carboxylic acid group at position 1. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dioxoimidazolidine-1-carboxylic acid typically involves the cyclization of amido-nitriles or the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO), followed by reaction with an aldehyde and ammonium acetate . These reactions are often catalyzed by metals such as nickel or zinc, which facilitate the formation of the imidazolidine ring under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Dioxoimidazolidine-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2,5-Dioxoimidazolidine-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting metabolic and infectious diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism by which 2,5-dioxoimidazolidine-1-carboxylic acid exerts its effects involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate access. It may also participate in redox reactions, influencing cellular oxidative states and signaling pathways .
Comparison with Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms, known for its role in biological systems and pharmaceuticals.
Hydantoin: A similar compound with a 2,4-dioxoimidazolidine structure, used in anticonvulsant medications.
Thiazolidine: A sulfur-containing analog with applications in diabetes treatment
Uniqueness: 2,5-Dioxoimidazolidine-1-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct reactivity and stability. Its ability to undergo diverse chemical reactions and its applications in multiple scientific fields highlight its versatility and importance .
Properties
CAS No. |
26290-25-5 |
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Molecular Formula |
C4H4N2O4 |
Molecular Weight |
144.09 g/mol |
IUPAC Name |
2,5-dioxoimidazolidine-1-carboxylic acid |
InChI |
InChI=1S/C4H4N2O4/c7-2-1-5-3(8)6(2)4(9)10/h1H2,(H,5,8)(H,9,10) |
InChI Key |
ZOUWCQDALSQRFN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=O)N1)C(=O)O |
Origin of Product |
United States |
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